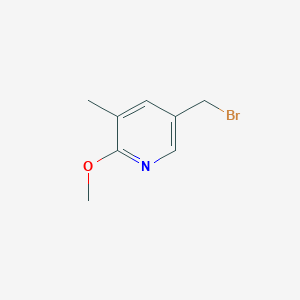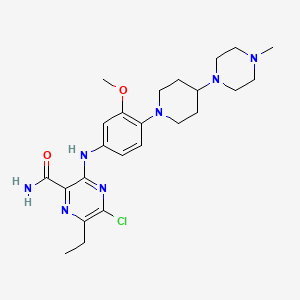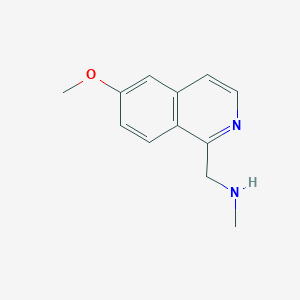
2-Chloro-4-fluoro-3-vinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-3-vinylpyridine is a heterocyclic organic compound with the molecular formula C7H5ClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 3 are replaced by chlorine, fluorine, and a vinyl group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-vinylpyridine typically involves the halogenation and subsequent vinylation of pyridine derivatives. One common method includes the reaction of 2-chloro-4-fluoropyridine with a vinylating agent under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes followed by controlled vinylation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-fluoro-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and other strong bases are commonly used.
Addition Reactions: Electrophiles like halogens, acids, and other reactive species can add to the vinyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while addition reactions can produce halogenated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-3-vinylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoro-3-vinylpyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine, fluorine, and vinyl groups in the pyridine ring influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
- 2-Chloro-3-fluoro-4-vinylpyridine
- 2-Chloro-4-fluoropyridine
- 3-Chloro-4-fluoropyridine
Comparison: Compared to similar compounds, 2-Chloro-4-fluoro-3-vinylpyridine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential applications. The combination of chlorine and fluorine atoms also enhances its electron-withdrawing properties, making it a valuable intermediate in various chemical reactions.
Propiedades
Fórmula molecular |
C7H5ClFN |
|---|---|
Peso molecular |
157.57 g/mol |
Nombre IUPAC |
2-chloro-3-ethenyl-4-fluoropyridine |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-6(9)3-4-10-7(5)8/h2-4H,1H2 |
Clave InChI |
WYAIGYCLIAWRNT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CN=C1Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)









